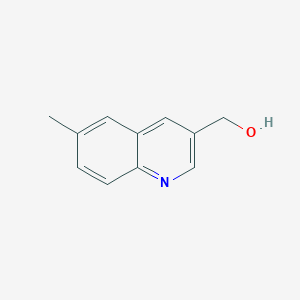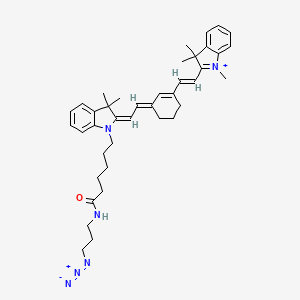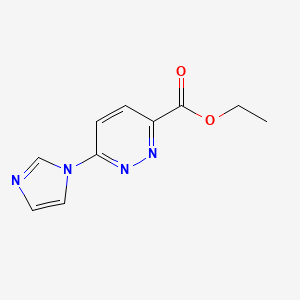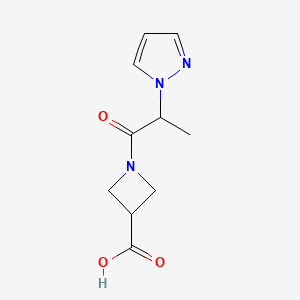
Azetidin-3-yl(3-(difluoromethyl)piperidin-1-yl)methanone
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Azetidin-3-yl(3-(difluoromethyl)piperidin-1-yl)methanone has been studied for its potential to inhibit AChE in the brain. This inhibition can be beneficial for treating certain neurological disorders, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. This compound has also been studied for its potential to act as an insecticide, as well as for its potential use in medical imaging.
Mecanismo De Acción
Azetidin-3-yl(3-(difluoromethyl)piperidin-1-yl)methanone inhibits AChE by binding to the active site of the enzyme. This binding prevents the enzyme from breaking down acetylcholine, resulting in an increase in acetylcholine levels in the brain. This increase in acetylcholine can be beneficial for treating certain neurological disorders.
Biochemical and Physiological Effects
This compound has been studied for its potential to increase acetylcholine levels in the brain. This increase in acetylcholine can be beneficial for treating certain neurological disorders, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. This compound has also been studied for its potential to act as an insecticide, as well as for its potential use in medical imaging.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Azetidin-3-yl(3-(difluoromethyl)piperidin-1-yl)methanone is a relatively simple compound to synthesize, making it an ideal compound for laboratory experiments. Its ability to inhibit AChE can also be useful for studying the effects of acetylcholine on the brain. However, this compound is an inhibitor of AChE, so it can be toxic if used in high doses.
Direcciones Futuras
For research on Azetidin-3-yl(3-(difluoromethyl)piperidin-1-yl)methanone include further studies on its potential to act as an insecticide, as well as its potential use in medical imaging. Additionally, more research is needed to determine the optimal dosage of this compound for treating neurological disorders. Other potential future directions include studying the effects of this compound on other enzymes, such as monoamine oxidase, and exploring its potential to act as an antidepressant. Finally, further research is needed to determine the long-term effects of this compound on the brain.
Propiedades
IUPAC Name |
azetidin-3-yl-[3-(difluoromethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O/c11-9(12)7-2-1-3-14(6-7)10(15)8-4-13-5-8/h7-9,13H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFIINBKLZFWOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CNC2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1-(Benzo[D]thiazol-2-YL)cyclopropyl)methanamine](/img/structure/B1490800.png)
![2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]butan-2-amine hydrochloride](/img/structure/B1490803.png)




![2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride](/img/structure/B1490810.png)



